

commercial availability of high-purity palladium(II) pivalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *palladium(II) pivalate*

Cat. No.: B176385

[Get Quote](#)

An In-depth Technical Guide to the Commercial Availability and Quality Assessment of High-Purity **Palladium(II) Pivalate**

Abstract

Palladium(II) pivalate $[\text{Pd}(\text{O}_2\text{CC}(\text{CH}_3)_3)_2]$, a coordination complex renowned for its unique catalytic properties, has become an indispensable tool in modern organic synthesis, particularly in C-H bond functionalization and cross-coupling reactions. Its bulky pivalate ligands confer enhanced solubility in organic solvents and unique steric and electronic properties compared to the more common palladium(II) acetate, often leading to improved reactivity and selectivity. However, the successful application and reproducibility of these catalytic systems are critically dependent on the purity of the palladium precursor. This guide provides an in-depth analysis of the commercial availability of high-purity **palladium(II) pivalate**, outlines robust analytical methodologies for quality verification, and offers expert insights into the practical implications of purity for researchers, scientists, and drug development professionals.

The Ascendancy of Palladium(II) Pivalate in Catalysis

While palladium(II) acetate has long been a workhorse in catalysis, its utility can be hampered by the presence of impurities such as $\text{Pd}_3(\text{OAc})_5(\text{NO}_2)$ and insoluble polymeric forms, which can lead to inconsistent catalytic activity.^[1] **Palladium(II) pivalate** (CAS No. 106224-36-6) has emerged as a superior alternative in many applications. The sterically demanding tert-butyl

groups of the pivalate ligands create a unique coordination sphere around the palladium center, influencing the catalyst's stability and reactivity.[\[1\]](#)

This complex is particularly effective in challenging transformations, including:

- C-H Activation/Functionalization: The pivalate anion can act as a proton shuttle in the concerted metalation-deprotonation (CMD) mechanism, lowering the activation energy of the C-H bond cleavage.[\[2\]](#)[\[3\]](#)
- Cross-Coupling Reactions: It serves as a highly effective precatalyst for Suzuki, Heck, and other cross-coupling reactions.[\[4\]](#)[\[5\]](#)
- Aerobic Cyclization and Oxidative Arene Cross-Coupling: Its stability and solubility are advantageous in these oxidative transformations.[\[6\]](#)[\[7\]](#)

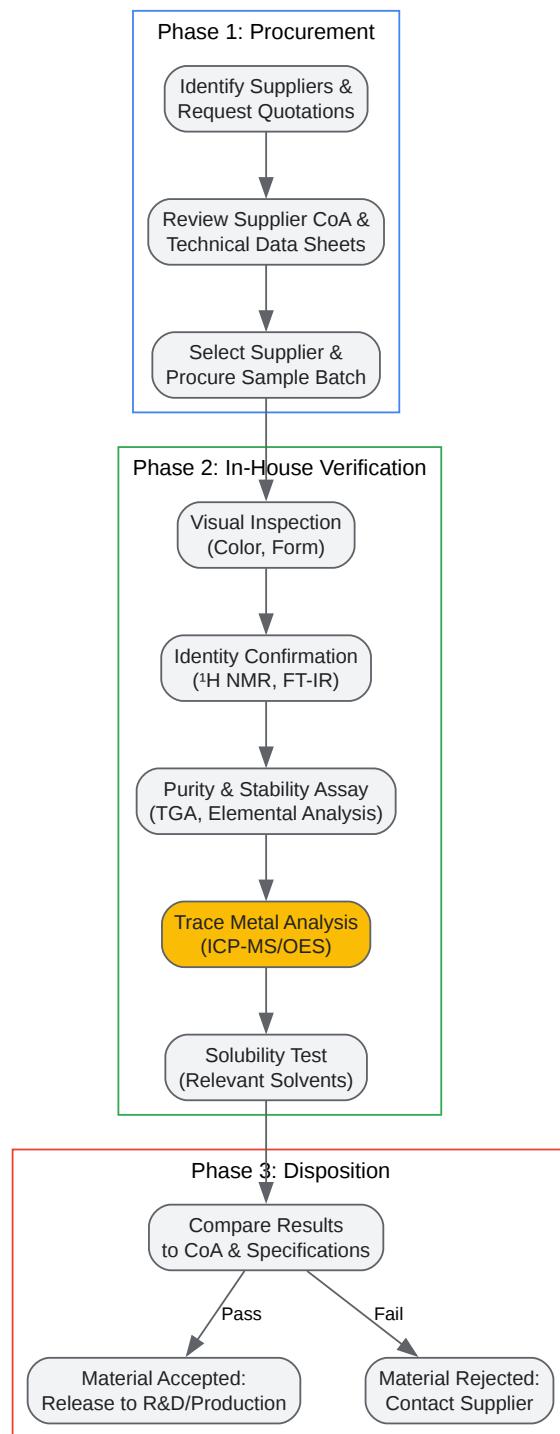
Given its role in enabling atom-economical and efficient syntheses, sourcing well-characterized, high-purity **palladium(II) pivalate** is not merely a matter of procurement but a critical step in ensuring experimental success and scalability.[\[2\]](#)[\[8\]](#)

Commercial Availability and Supplier Landscape

Palladium(II) pivalate is commercially available from a range of chemical suppliers, typically as an orange-red or yellow crystalline powder.[\[6\]](#)[\[9\]](#) Purity levels generally range from 97% to over 98%. When procuring this reagent, it is imperative to look beyond the percentage purity and request a comprehensive Certificate of Analysis (CoA).

Supplier/Vend or ¹	Product Name	CAS Number	Stated Purity/Assay	Molecular Formula
Sigma-Aldrich	Palladium pivalate	106224-36-6	97%	C ₁₀ H ₁₈ O ₄ Pd
Alfa Chemistry	Palladium pivalate	106224-36-6	Pd ≥34.0%	C ₁₀ H ₁₈ O ₄ Pd
ChemScene	Palladium dipivalate	106224-36-6	≥98%	C ₁₀ H ₁₈ O ₄ Pd
BLD Pharm	Palladium(II) pivalate	106224-36-6	- (CoA available)	C ₁₀ H ₁₈ O ₄ Pd
CymitQuimica	Palladium(II) trimethylacetate	106224-36-6	min. 98%	C ₁₀ H ₁₈ O ₄ Pd
NINGBO INNO PHARMCHEM	Palladium(II) Pivalate	106224-36-6	97% min, Pd ≥34.40%	C ₁₀ H ₁₈ O ₄ Pd

¹This table is representative and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier.


Quality Assessment: A Self-Validating Protocol

Relying solely on a supplier's CoA is insufficient for critical applications in process development and GMP environments. An independent, in-house verification of the material's identity, purity, and stability is a cornerstone of scientific integrity.

Logical Workflow for Procurement and Quality Control

A robust internal validation process ensures that the procured material meets the stringent requirements for reproducible catalysis. The following workflow illustrates a self-validating system for qualifying new batches of **palladium(II) pivalate**.

Diagram 1: Procurement and QC Workflow for Palladium(II) Pivalate

[Click to download full resolution via product page](#)Caption: Procurement and QC Workflow for **Palladium(II) Pivalate**.

Key Analytical Techniques for Verification

A multi-technique approach is essential for a comprehensive characterization of **palladium(II) pivalate**.

Analytical Technique	Parameter Measured	Significance & Rationale
¹ H NMR Spectroscopy	Chemical structure, presence of organic impurities (e.g., residual pivalic acid, acetic acid).	Confirms the identity via the characteristic tert-butyl signal. Integration can quantify organic impurities.[10][11]
Thermogravimetric Analysis (TGA)	Thermal stability, decomposition profile, presence of volatiles (e.g., solvent).	Determines the safe operating temperature for reactions. Mass loss events can indicate impurities or ligand degradation.[12][13][14]
Elemental Analysis or ICP-MS/OES	Palladium content (% Pd), presence of trace metallic impurities.	Verifies the precise palladium concentration, which is critical for accurate catalyst loading. Detects other metals that could poison the catalyst.[15][16][17]
Fourier-Transform Infrared (FT-IR) Spectroscopy	Presence of key functional groups (carboxylate C=O stretch).	A rapid identity check. The position of the carboxylate stretches provides information on the coordination mode.

Experimental Protocols for Quality Control

Protocol: ¹H NMR for Identity and Purity Assessment

Objective: To confirm the chemical identity of **palladium(II) pivalate** and to detect the presence of common organic impurities like free pivalic acid or residual acetic acid from the synthesis.

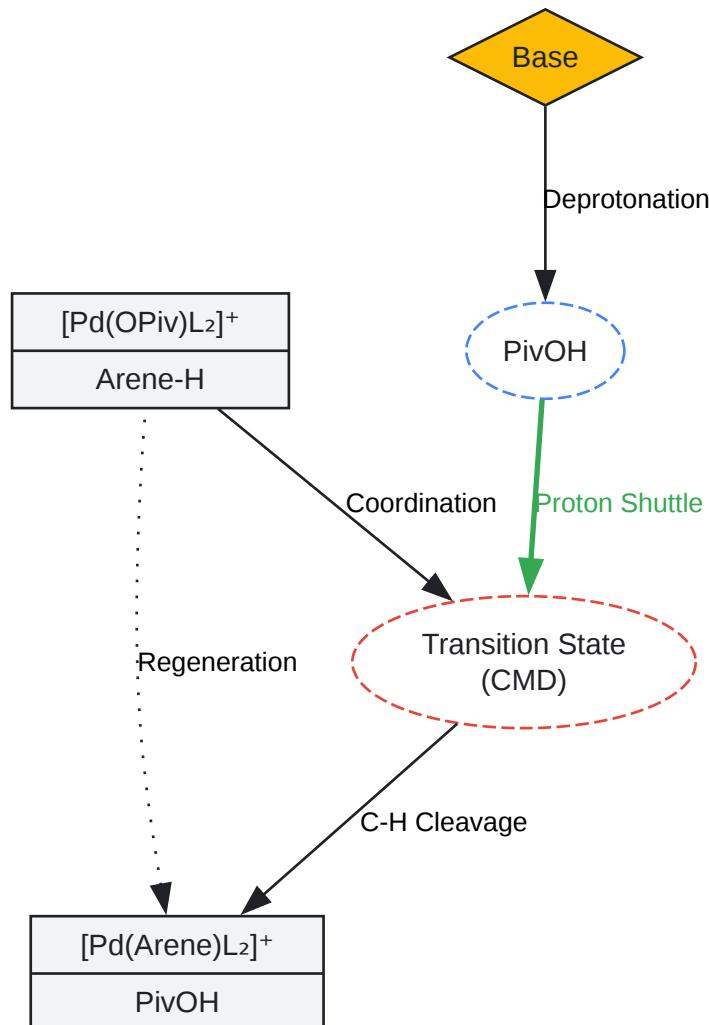
Methodology:

- Sample Preparation: Accurately weigh approximately 10-15 mg of the **palladium(II) pivalate** sample into an NMR tube.
- Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or C_6D_6). The choice of solvent is critical as palladium complexes can exhibit different aggregation states. [\[11\]](#)
- Dissolution: Gently agitate the tube to dissolve the sample completely. **Palladium(II) pivalate** should be readily soluble in non-polar organic solvents. [\[1\]](#)
- Data Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Identity: Confirm the presence of a sharp, intense singlet corresponding to the 18 protons of the two tert-butyl groups of the pivalate ligands. In CDCl_3 , this signal is expected around δ 1.2-1.4 ppm.
 - Purity: Look for other signals in the spectrum. Free pivalic acid will show a singlet for the tert-butyl group at a slightly different chemical shift and a broad signal for the carboxylic acid proton ($> \delta$ 10 ppm). Residual acetic acid from the synthesis would appear as a singlet around δ 2.1 ppm.
 - Quantification: If an internal standard is used, the relative integration of impurity peaks versus the main product peak can be used to quantify their levels.

Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature of **palladium(II) pivalate** and quantify any volatile content.

Methodology:


- Sample Preparation: Place 5-10 mg of the **palladium(II) pivalate** sample into a TGA pan (typically alumina or platinum).

- Instrument Setup:
 - Atmosphere: Use an inert atmosphere (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[13]
 - Temperature Program: Heat the sample from ambient temperature (~25 °C) to 600 °C at a constant ramp rate of 10 °C/min.
- Data Acquisition: Record the mass loss as a function of temperature.
- Data Analysis:
 - Volatiles: Any significant mass loss below 150 °C typically corresponds to residual solvent or moisture. High-purity material should show a flat baseline in this region.
 - Decomposition Onset: The temperature at which significant, rapid mass loss begins is the onset of decomposition. For **palladium(II) pivalate**, this is typically above 200 °C.[18][19]
 - Residual Mass: The final mass at the end of the experiment should correspond to the theoretical mass of metallic palladium, confirming the initial palladium content.

The Role of Pivalate in Catalysis: A Mechanistic Glimpse

The superiority of **palladium(II) pivalate** in many C-H activation reactions is not coincidental. It stems from the direct participation of the pivalate ligand in the catalytic cycle. The diagram below illustrates the proposed role of the pivalate anion in the concerted metalation-deprotonation (CMD) pathway, a key step in many C-H functionalization reactions.

Diagram 2: Role of Pivalate in the CMD Pathway

[Click to download full resolution via product page](#)

Caption: Role of Pivalate in the CMD Pathway.

In this mechanism, the pivalate anion (OPiv^-), often generated from added pivalic acid or dissociated from the precatalyst, acts as a proton shuttle. It abstracts a proton from the arene's C-H bond simultaneously as the palladium center coordinates to the carbon, thereby lowering the energetic barrier for this critical bond-breaking step.[2][3]

Handling, Storage, and Safety

Palladium(II) pivalate is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[7][20][21]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][21]
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[22][23]

Conclusion

The commercial availability of **palladium(II) pivalate** offers researchers a powerful and often superior alternative to traditional palladium precatalysts. However, its efficacy is directly tied to its purity. By adopting a comprehensive quality control workflow that combines supplier documentation with rigorous in-house analytical verification, scientists can ensure the integrity and reproducibility of their catalytic results. Understanding the "why" behind the analytical choices—from confirming identity with NMR to assessing thermal limits with TGA—empowers researchers to de-risk their projects and accelerate innovation in drug discovery and chemical synthesis.

References

- Partners in Chemicals. (n.d.). Palladium pivalate – CAS 106224-36-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding **Palladium(II) Pivalate**: Properties, Applications, and Supply.
- Alfa Chemistry. (n.d.). Palladium Pivalate(id:9278091) Product details.
- E FORU Materials Inc. (n.d.). Palladium Pivalate CAS #: 106224-36-6.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) graph of Pd(II)-PI-COF.
- London Platinum and Palladium Market. (2015). Certificate of Analysis - Certified Reference Material: LPPM Pd RM2 Trace Elements in High Purity Palladium.
- candcs. (n.d.). Palladium catalysts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **Palladium(II) Pivalate**: A Versatile Catalyst for Chemical Innovations.
- National Center for Biotechnology Information. (n.d.). **palladium(II) pivalate** | C10H18O4Pd | CID 24905427 - PubChem.

- Rasayan Journal of Chemistry. (n.d.). Expeditious extraction and spectrophotometric determination of palladium(ii) from catalysts and alloy.
- PubMed. (2020). Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs.
- MDPI. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes.
- Frontiers. (2020). Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- ProPlate®. (n.d.). What methods are used to measure the purity, thickness, and quality of palladium-plated layers?.
- ResearchGate. (n.d.). The ^1H NMR spectra of palladium complexes(2 and 4).
- Organic Syntheses. (n.d.). Palladium Catalysts.
- ResearchGate. (n.d.). Thermogravimetric Analysis (TGA): (a) Pd/Al₂O₃ thermal stability.
- PubMed. (n.d.). Non-trivial behavior of palladium(II) acetate.
- ResearchGate. (n.d.). NMR spectra of Pd(OAc)₂/Al(OTf)₃ with related compounds in acetonitrile-d₃.
- candcs. (n.d.). Palladium catalysts.
- Journal of the American Chemical Society. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design.
- RSC Publishing. (n.d.). Direct solid state NMR observation of the ¹⁰⁵Pd nucleus in inorganic compounds and palladium metal systems.
- PMC - NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 106224-36-6: Palladium pivalate | CymitQuimica [cymitquimica.com]

- 5. alfachemic.com [alfachemic.com]
- 6. nbino.com [nbino.com]
- 7. Palladium pivalate 97 106224-36-6 [b2b.sigmaaldrich.com]
- 8. nbino.com [nbino.com]
- 9. alfachemistry.en.ec21.com [alfachemistry.en.ec21.com]
- 10. researchgate.net [researchgate.net]
- 11. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 15. lppm.com [lppm.com]
- 16. proplate.com [proplate.com]
- 17. arborassays.com [arborassays.com]
- 18. partinchem.com [partinchem.com]
- 19. Palladium PivalateCAS #: 106224-36-6 [eforu-chemical.com]
- 20. Palladium pivalate 97 106224-36-6 [sigmaaldrich.com]
- 21. palladium(II) pivalate | C10H18O4Pd | CID 24905427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemscene.com [chemscene.com]
- 23. 106224-36-6|Palladium(II) pivalate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [commercial availability of high-purity palladium(II) pivalate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176385#commercial-availability-of-high-purity-palladium-ii-pivalate\]](https://www.benchchem.com/product/b176385#commercial-availability-of-high-purity-palladium-ii-pivalate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com